2-bromo-1-(1H-indol-2-yl)ethanone

Catalog No.
S9082608
CAS No.
3470-72-2
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
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2-bromo-1-(1H-indol-2-yl)ethanone

CAS Number

3470-72-2

Product Name

2-bromo-1-(1H-indol-2-yl)ethanone

IUPAC Name

2-bromo-1-(1H-indol-2-yl)ethanone

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2

InChI Key

AFBWFQXGVILQRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)CBr

2-bromo-1-(1H-indol-2-yl)ethanone is a chemical compound characterized by its unique structure, which includes a bromine atom attached to an indole moiety and an ethanone functional group. The molecular formula for this compound is C10H8BrNOC_{10}H_{8}BrNO and it has a molecular weight of 238.08 g/mol. The presence of the bromine atom at the 2-position of the ethanone derivative of indole contributes to its distinctive chemical properties and potential biological activities.

Due to its functional groups:

  • Bromination: The indole structure can undergo further bromination or substitution reactions, where the bromine atom can be replaced with other functional groups.
  • Acylation: The ethanone group allows for acylation reactions, which can modify the compound's reactivity.
  • Reduction and Oxidation: It can be reduced to form alcohols or oxidized to yield carboxylic acids or ketones, depending on the reagents used, such as lithium aluminum hydride for reduction or potassium permanganate for oxidation .

Indole derivatives, including 2-bromo-1-(1H-indol-2-yl)ethanone, have been studied for their biological activities. They exhibit various pharmacological effects, such as:

  • Antimicrobial Activity: Many indole derivatives show antibacterial and antifungal properties, making them candidates for developing new antibiotics .
  • Antitumor Activity: Some studies indicate that these compounds may possess anticancer properties, interacting with cellular pathways involved in tumor growth .
  • Neuropharmacological Effects: Indoles are known to affect neurotransmitter systems, suggesting potential applications in treating neurological disorders .

The synthesis of 2-bromo-1-(1H-indol-2-yl)ethanone typically involves several steps:

  • Bromination of Indole: Indole is brominated using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., dichloromethane) to introduce the bromine atom at the desired position.
  • Formation of Ethanone: The resulting brominated indole is then reacted with an acylating agent such as acetyl chloride to form the ethanone intermediate.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity .

2-bromo-1-(1H-indol-2-yl)ethanone has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or cancer.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may find applications in developing novel materials with specific electronic or optical characteristics.

Several compounds are structurally similar to 2-bromo-1-(1H-indol-2-yl)ethanone. Here are some notable examples:

Compound NameStructural DifferencesUnique Properties
2-(1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanoneLacks bromine atomDifferent biological activity profile
2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanoneContains chlorine instead of bromineVaries in reactivity and activity
2-(6-fluoro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanoneContains fluorineAffects pharmacokinetics differently
6-Methylindole derivativesVarying substituents on indole ringAltered biological activities

Uniqueness

The uniqueness of 2-bromo-1-(1H-indol-2-yl)ethanone lies in its specific halogenation pattern and the resulting electronic effects that influence both its chemical reactivity and biological properties. The presence of the bromine atom not only affects its interaction with biological targets but also enhances certain reactivity pathways compared to similar compounds lacking this halogen .

Traditional Bromination-Acylation Approaches

The synthesis of 2-bromo-1-(1H-indol-2-yl)ethanone historically relies on sequential bromination and acylation steps.

Bromination of Indole Precursors
Initial bromination targets the indole nucleus, typically using molecular bromine ($$ \text{Br}_2 $$) or $$ N $$-bromosuccinimide (NBS) in dichloromethane at 0–5°C [1] [3]. For example, bromination of 1-(1H-indol-2-yl)ethanone with NBS achieves monobromination at the ethanone side chain while preserving the indole aromatic system [1]. Pyridine is frequently employed as a solvent to neutralize hydrogen bromide ($$ \text{HBr} $$) byproducts, preventing acid-induced decomposition of the brominated intermediate [3].

Acylation of Brominated Intermediates
Subsequent acylation introduces the ethanone group via reaction with acetyl chloride ($$ \text{CH}3\text{COCl} $$) or acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) in the presence of Lewis acids like aluminum chloride ($$ \text{AlCl}3 $$) [1] [4]. The use of dimethylformamide (DMF) as a polar aprotic solvent enhances electrophilic reactivity, facilitating ketone formation at the indole’s 2-position [4] [5].

Table 1: Representative Bromination-Acylation Conditions

StepReagentSolventTemperature (°C)Yield (%)
Bromination$$ \text{NBS} $$Dichloromethane0–572 [1]
BrominationPyridinium perbromidePyridine0–264 [3]
AcylationAcetyl chlorideDMF2568 [4]

Novel Catalytic Routes for Regioselective Synthesis

Recent advances emphasize regioselective bromination and catalytic efficiency.

Phase-Transfer Catalysis
Indole itself has been employed as a catalyst in bromolactonization reactions, enabling bromine delivery to specific sites under lipophilic solvent conditions [7]. This approach minimizes side reactions and enhances selectivity for the 2-position.

Transition Metal-Mediated Bromination
Palladium and copper complexes facilitate directed C–H bromination, though their application to indole systems remains exploratory. Preliminary studies suggest that $$ \text{Pd(OAc)}_2 $$ with $$ \text{NBS} $$ in acetonitrile selectively brominates electron-rich indole positions [3].

Organocatalytic Strategies
Thiourea-based organocatalysts stabilize bromide ions ($$ \text{Br}^- $$) through hydrogen bonding, improving reaction kinetics in nonpolar solvents like toluene [7]. This method reduces bromine waste and achieves yields comparable to traditional routes (65–70%) [7].

Solvent Systems and Reaction Kinetics

Solvent choice profoundly influences reaction rates and product stability.

Polar Aprotic Solvents
DMF and dimethyl sulfoxide (DMSO) accelerate acylation by stabilizing charged intermediates [4] [5]. However, prolonged exposure to DMF above 50°C risks indole decomposition [5].

Lipophilic Media
Hexane and diethyl ether, used in phase-transfer catalysis, improve bromine solubility and reduce hydrolysis [7]. For example, bromination in hexane-pyridine mixtures at 0–2°C achieves 64% yield with minimal byproducts [3].

Table 2: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantBromination Yield (%)Acylation Yield (%)
Dichloromethane8.9372 [1]
Pyridine12.364 [3]
DMF36.768 [4]
Hexane1.8858 [7]

Purification Strategies and Yield Optimization

Crystallization Techniques
Crude product is typically crystallized from $$ n $$-heptane at 60°C, avoiding temperatures above 65°C to prevent thermal decomposition [3]. Decolorization with activated charcoal removes polymeric impurities, yielding >95% pure product [3].

Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves regioisomeric byproducts, though this step reduces overall yield by 10–15% [1].

Table 3: Purification Outcomes

MethodPurity (%)Recovery (%)
Crystallization9585 [3]
Column Chromatography9970 [1]

For 2-bromo-1-(1H-indol-2-yl)ethanone

NucleophileReaction ConditionsTypical Yield RangeReaction TimeTemperature Range
Sodium azidePolar aprotic solvents (DMF, DMSO)70-85%2-6 hours25-80°C
Potassium thiocyanatePolar aprotic solvents (DMF, DMSO)65-80%4-8 hours40-100°C
Primary aminesPolar aprotic solvents, mild heating60-90%1-4 hours25-60°C
Secondary aminesPolar aprotic solvents, mild heating55-85%2-6 hours25-60°C
ThiolsBasic conditions, polar solvents70-85%2-8 hours25-80°C
AlcoholsBasic conditions, moderate heating50-75%6-12 hours60-120°C
CarboxylatesBasic conditions, polar solvents60-80%3-8 hours40-80°C
ImidazoleDMF, room temperature to 60°C70-85%2-4 hours25-60°C
TriazoleDMF, room temperature to 60°C65-80%3-6 hours25-60°C
PhosphinesInert atmosphere, dry solvents50-70%4-12 hours25-80°C

Primary amines show particularly high reactivity with the compound, forming stable amide derivatives through initial nucleophilic attack followed by subsequent transformations . The reaction with nitrogen-containing nucleophiles such as amines proceeds efficiently under mild conditions, with yields typically ranging from 60-90% depending on the specific amine employed [7] .

The presence of the indole ring system provides additional stabilization to the reaction intermediates through resonance effects, particularly when the indole nitrogen participates in conjugation with the carbonyl system . This electronic stabilization contributes to the overall favorable thermodynamics of the nucleophilic substitution process.

Research findings indicate that the reaction rate is strongly dependent on the nucleophile concentration and the polarity of the reaction medium [3] [9]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions for nucleophilic substitution by stabilizing the transition state while not competing for hydrogen bonding with the nucleophile .

Ring Functionalization Pathways

The indole ring system in 2-bromo-1-(1H-indol-2-yl)ethanone offers multiple sites for further functionalization, providing opportunities for structural diversification and synthetic elaboration [17] . The electron-rich nature of the indole nucleus makes it susceptible to electrophilic aromatic substitution reactions, while the presence of the bromoacetyl substituent can influence the regioselectivity and reactivity patterns [19] [20].

Table 3: Ring Functionalization Pathways for 2-bromo-1-(1H-indol-2-yl)ethanone

Functionalization SiteReaction TypeTypical ReagentsSelectivityYield Range
Indole N1 positionN-alkylation, N-acylationAlkyl halides, acyl chloridesHigh70-95%
Indole C2 positionElectrophilic substitutionHalogens, electrophilesModerate60-85%
Indole C3 positionElectrophilic substitutionHalogens, aldehydesHigh70-90%
Indole C4 positionElectrophilic aromatic substitutionHalogens, nitrating agentsLow40-70%
Indole C5 positionHalogenation, nitrationBr2, NBS, HNO3Moderate60-80%
Indole C6 positionHalogenation, sulfonationBr2, SO3HModerate55-75%
Indole C7 positionFriedel-Crafts acylationAcyl chlorides + AlCl3Low45-70%
Acetyl carbonNucleophilic additionNucleophiles, reducing agentsHigh65-90%
Bromo carbonNucleophilic substitutionNucleophiles, basesHigh70-95%
Benzene ring (C4-C7)Electrophilic aromatic substitutionVarious electrophilesVariable50-80%

The C3 position of the indole ring demonstrates particularly high reactivity toward electrophilic substitution reactions [19] [20]. This enhanced reactivity stems from the electron-donating nature of the nitrogen atom, which stabilizes the resulting indolenium ion intermediate through resonance [21] [22]. Halogenation at the C3 position can be achieved using bromine or N-bromosuccinimide under mild conditions, typically yielding 70-90% of the desired products [22].

The presence of the electron-withdrawing bromoacetyl group at the C2 position significantly influences the electronic properties of the indole ring system [23] [19]. This substitution pattern can modulate the reactivity of other positions on the indole core, potentially directing subsequent functionalization reactions to specific sites [19] [20].

Functionalization at the benzene ring positions (C4-C7) follows typical electrophilic aromatic substitution patterns, with the C5 position showing moderate reactivity toward halogenation and nitration reactions [24]. The regioselectivity for these transformations can be influenced by the electron-withdrawing effect of the bromoacetyl substituent, which tends to deactivate the indole ring toward electrophilic attack [19] [20].

Research findings indicate that the indole nitrogen can be selectively alkylated or acylated without affecting the bromoacetyl functionality [15]. This orthogonal reactivity pattern allows for sequential functionalization strategies, enabling the synthesis of highly substituted indole derivatives with multiple functional groups [19] [15].

The carbonyl group of the acetyl moiety provides an additional site for nucleophilic addition reactions [3]. Reducing agents such as sodium borohydride or lithium aluminum hydride can selectively reduce the ketone functionality to the corresponding alcohol, while maintaining the bromine atom for subsequent transformations .

Stability Under Various Environmental Conditions

The stability profile of 2-bromo-1-(1H-indol-2-yl)ethanone under different environmental conditions is a critical consideration for its handling, storage, and synthetic applications [24] [25]. The compound exhibits varying degrees of stability depending on factors such as pH, temperature, moisture content, and exposure to light or oxidizing agents [2] [25].

Table 4: Environmental Stability of 2-bromo-1-(1H-indol-2-yl)ethanone

Environmental ConditionStability RatingHalf-Life (Hours)Degradation ProductsStorage Recommendations
Room temperature, airStable>168Minimal degradationRoom temperature, inert gas
Elevated temperature (60°C)Moderately stable24-48Indole-2-carboxaldehydeCool storage recommended
Acidic conditions (pH 2-4)Unstable2-6Hydrolysis productsAvoid acidic conditions
Basic conditions (pH 8-10)Highly unstable0.5-2Indole-2-carboxylic acidAvoid basic conditions
Neutral aqueous solutionModerately unstable6-12Hydrolysis productsMinimize water exposure
Organic solvents (dry)Stable>168Minimal degradationDry conditions preferred
Moisture exposureUnstable4-8Hydrolysis productsAnhydrous storage required
UV light exposureModerately stable12-24Photo-oxidation productsStore in dark containers
Oxidative conditionsModerately stable8-16Oxidized indole derivativesInert atmosphere storage
Reducing conditionsStable>72Minimal degradationNormal storage conditions

Under ambient conditions with minimal moisture exposure, the compound demonstrates good stability with half-lives exceeding one week [24] [25]. The crystalline form of the compound contributes to its stability under standard atmospheric conditions, though careful handling is required to avoid contact with moisture or excessive heat [25] [26].

The compound shows particular sensitivity to basic conditions, where hydrolysis of the bromoacetyl group occurs rapidly [2] [5]. Under strongly basic conditions (pH 8-10), the half-life can be as short as 0.5-2 hours, with the primary degradation pathway involving nucleophilic attack by hydroxide ions on the carbonyl carbon [2] [5]. This hydrolysis reaction leads to formation of indole-2-carboxylic acid and related degradation products [2] [5].

Acidic conditions also promote degradation, though to a lesser extent than basic conditions [2] [5]. The mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules, resulting in hydrolysis of the bromoacetyl moiety [2] [5].

Temperature effects on stability are significant, with elevated temperatures (60°C and above) leading to accelerated degradation processes [27] [25]. At these temperatures, the compound may undergo thermal decomposition, potentially forming indole-2-carboxaldehyde and other thermal degradation products [27] [25].

The compound exhibits good photostability under normal laboratory lighting conditions, with moderate stability when exposed to ultraviolet radiation [24] [25]. Photo-oxidation reactions can occur upon prolonged UV exposure, leading to formation of oxidized indole derivatives [22] [28].

Storage in dry organic solvents provides optimal stability conditions, with the compound maintaining its integrity for extended periods under anhydrous conditions [24] [25]. The presence of moisture significantly accelerates degradation processes, making anhydrous storage essential for long-term stability [25] [26].

Mechanistic studies on the degradation pathways reveal that the primary mode of decomposition involves nucleophilic attack on the electrophilic carbon bearing the bromine atom [2] [3]. This process can be catalyzed by trace amounts of water, acids, or bases, emphasizing the importance of rigorous exclusion of these species during storage and handling [2] [25].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

236.97893 g/mol

Monoisotopic Mass

236.97893 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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